3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride is a chemical compound with significant relevance in organic synthesis and biological research. This compound, identified by the molecular formula , features a cyclobutane ring substituted with a pyrrolidine moiety and a hydroxyl group, making it structurally unique and versatile for various applications in scientific research.
The compound is derived from the reaction of cyclobutanone with pyrrolidine, followed by treatment with hydrochloric acid to form its hydrochloride salt. This synthesis pathway is commonly referenced in chemical literature and databases such as PubChem and BenchChem, where it is categorized under various chemical identifiers including the CAS number 1807941-15-6.
3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride is classified as an organic compound and falls under the category of cyclic amines. Its structural characteristics allow it to engage in diverse chemical reactions, making it an important intermediate in synthetic organic chemistry.
The synthesis of 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride typically involves several key steps:
The reaction conditions often require careful control of temperature and pH to optimize yield and purity. The use of solvents such as ethanol or methanol may also be employed during the synthesis process to enhance solubility and reaction kinetics.
The molecular structure of 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride can be described by its InChI string:
This structure indicates the presence of a cyclobutane ring bonded to a pyrrolidine group and a hydroxyl functional group, contributing to its reactivity and interaction potential.
Key molecular data includes:
These properties are essential for understanding its behavior in various chemical environments.
3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride participates in several notable chemical reactions:
Common reagents used for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution processes.
The mechanism of action of 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride primarily involves its interaction with biological targets such as receptors or enzymes. As a ligand, it can modulate activity through binding interactions that influence various biological pathways.
Upon binding to specific targets, this compound may alter enzymatic activity or receptor function, leading to physiological effects that are currently being explored in research contexts related to pharmacology and biochemistry .
While specific physical properties such as boiling point and melting point are not universally documented, general observations include:
Chemical properties include:
These properties are crucial for determining its handling and application in laboratory settings.
3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride has several applications across various scientific fields:
Pyrrolidine rings constitute a privileged structural motif in drug design due to their pronounced three-dimensional character and ability to impart favorable pharmacokinetic properties to bioactive molecules. The saturated five-membered nitrogen heterocycle enables efficient hydrogen bonding and dipole-dipole interactions with biological targets while maintaining metabolic stability through reduced π-electron density. This scaffold is extensively utilized in pharmaceuticals targeting central nervous system disorders, infectious diseases, and oncological conditions, with its conformational flexibility allowing optimal spatial positioning of pharmacophoric elements [6].
The quaternization of pyrrolidine nitrogen – as demonstrated in pyrrolidinium derivatives like those targeting muscarinic receptors – significantly enhances target affinity through strengthened ionic interactions and modified membrane permeability. This structural modification transforms the pyrrolidine from a hydrogen bond acceptor to a cationic center capable of forming strong electrostatic bonds with anionic binding sites, thereby increasing receptor residence time and pharmacological efficacy. Such derivatives have shown potent antagonistic activity against M3 muscarinic receptors implicated in respiratory and gastrointestinal pathologies [5].
The integration of a strained cyclobutane ring with a pyrrolidine moiety creates a structurally distinctive hybrid scaffold with unique physicochemical and conformational properties. Cyclobutane introduces significant ring strain (approximately 110 kJ/mol) due to its compressed bond angles, which elevates molecular energy and enhances reactivity toward biological nucleophiles. The cyclobutanol component in compounds like 3-(pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride provides a polar, hydrogen-bond-donating hydroxyl group that improves aqueous solubility and facilitates target engagement through complementary polarity interactions [1].
The geometric constraints imposed by the cyclobutane ring restrict conformational flexibility, locking the relative spatial orientation between the pyrrolidine nitrogen and cyclobutanol hydroxyl group. This defined three-dimensional arrangement is evident in the SMILES notation (C1CCN(C1)C2CC(C2)O) and InChI descriptor (InChI=1S/C8H15NO/c10-8-5-7(6-8)9-3-1-2-4-9/h7-8,10H,1-6H2), which together specify the connectivity and stereoelectronic features critical for bioactivity [1]. Compared to more flexible linear analogs like 3-(pyrrolidin-1-yl)propan-1-ol, the cyclobutan-1-ol hybrid demonstrates superior target selectivity due to reduced conformational entropy upon binding.
Table 1: Comparative Structural Properties of Nitrogen-Containing Heterocycles
Structural Feature | Pyrrolidine | Cyclobutane-Pyrrolidine Hybrid | Linear Pyrrolidine Derivatives |
---|---|---|---|
Ring Strain (kJ/mol) | ~0 (strain-free) | ~110 (high strain) | Not applicable |
Conformational Flexibility | High | Restricted | Very high |
Representative Compound | N/A | 3-(pyrrolidin-1-yl)cyclobutan-1-ol | 3-(pyrrolidin-1-yl)propan-1-ol |
Hydrogen Bond Capacity | Acceptor only | Donor & Acceptor | Donor & Acceptor |
Polar Surface Area (Ų) | ~12 | ~40 | ~30 |
Saturated nitrogen heterocycles demonstrate exceptional versatility in drug-receptor interactions, serving as key structural components in numerous therapeutic agents. Pyrrolidine-containing compounds specifically modulate diverse physiological pathways through interactions with G-protein-coupled receptors, ion channels, and enzymatic active sites. The cyclobutan-1-ol-pyrrolidine hybrid exhibits particular promise in neurological and inflammatory disorders due to its balanced lipophilicity (logP ~0.5-1.5) and capacity to cross the blood-brain barrier while maintaining target specificity [8].
Pyrrolidinium derivatives have been extensively investigated as muscarinic receptor antagonists, where the quaternized nitrogen mimics the trimethylammonium group of acetylcholine, enabling competitive inhibition at parasympathetic nerve endings. These compounds demonstrate nanomolar affinity for M3 receptor subtypes, potentially offering therapeutic benefits in chronic obstructive pulmonary disease and overactive bladder syndrome. The structural rigidity imparted by the cyclobutane ring may further enhance subtype selectivity by reducing conformational adaptability to non-target receptors [5]. Recent advances in covalent BTK inhibitors like acalabrutinib highlight how pyrrolidine-containing scaffolds can be engineered for targeted irreversible binding to cysteine residues in kinase domains, demonstrating their adaptability to multiple therapeutic modalities [8].
Table 2: Therapeutic Targets of Pyrrolidine-Containing Compounds
Biological Target | Therapeutic Area | Compound Class | Mechanism |
---|---|---|---|
M3 Muscarinic Receptor | Respiratory/GI disorders | Pyrrolidinium salts | Competitive antagonism |
Bruton's Tyrosine Kinase (BTK) | Hematological malignancies | Pyrrolidine-based inhibitors | Covalent cysteine modification |
Calcium-Sensing Receptor | Mineral balance disorders | Pyrrolidine derivatives | Allosteric modulation |
Dopamine Transporter | Neurological disorders | 3-Arylpyrrolidines | Reuptake inhibition |
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: